molecular formula C10H7NO3S2 B2926294 3-(4-Oxo-2-thioxothiazolidin-3-yl)benzoic acid CAS No. 259812-55-0

3-(4-Oxo-2-thioxothiazolidin-3-yl)benzoic acid

Cat. No.: B2926294
CAS No.: 259812-55-0
M. Wt: 253.29
InChI Key: QBQQLAKCTHTRAQ-UHFFFAOYSA-N
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Description

3-(4-Oxo-2-thioxothiazolidin-3-yl)benzoic acid is a versatile chemical compound with a unique structure that includes a thioxothiazolidine ring fused to a benzoic acid moiety.

Scientific Research Applications

3-(4-Oxo-2-thioxothiazolidin-3-yl)benzoic acid has a wide range of scientific research applications:

Preparation Methods

The synthesis of 3-(4-Oxo-2-thioxothiazolidin-3-yl)benzoic acid typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 4-oxo-2-thioxothiazolidine with benzoic acid derivatives in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

3-(4-Oxo-2-thioxothiazolidin-3-yl)benzoic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to optimize the reaction outcomes. Major products formed from these reactions depend on the specific reagents and conditions used but often include derivatives with modified functional groups .

Comparison with Similar Compounds

3-(4-Oxo-2-thioxothiazolidin-3-yl)benzoic acid can be compared with other similar compounds, such as:

  • 2-(4-Oxo-2-thioxothiazolidin-3-yl)pentanedioic acid
  • 3-(4-Oxo-2-thioxothiazolidin-3-yl)propanoic acid
  • 2-(4-Oxo-2-thioxothiazolidin-3-yl)succinic acid

These compounds share the thioxothiazolidine core but differ in their substituents and overall structure. The uniqueness of this compound lies in its benzoic acid moiety, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

3-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO3S2/c12-8-5-16-10(15)11(8)7-3-1-2-6(4-7)9(13)14/h1-4H,5H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBQQLAKCTHTRAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=S)S1)C2=CC=CC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>38 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665561
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Synthesis routes and methods

Procedure details

3-amino-benzoic acid (6.00 g, 43.77 mmol), bis(carboxymethyl)trithiocarbonate (10.2 g, 45.09 mmol) in 1.029 N aqueous sodium hydroxide (44.5 g, 44.06 mmol) was heated at 100° C. for 16 h. The reaction mixture was cooled to room temperature. The precipitated solid was filtered, washed successively with 3N aqueous HCl (3×20 mL), water (3×20 mL), ethanol (2×20 mL) and dried in vacuum oven at 60° C. for 2 h to obtain 3-(4-oxo-2-thioxo-thiazolidin-3-yl)-benzoic acid (9.10 g, 82%) as a white solid. 1H NMR (400 MHz, DMSO-d6): δ 4.34 (2H, s), 7.52-7.55 (1H, m), 7.67 (1H, t, J=8 Hz), 7.87 (1H, t, J=2 Hz), 8.02-8.05 (1H, dt, J=1.2 & 2.8 Hz); ESI-MS: 253.30.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
10.2 g
Type
reactant
Reaction Step One
Quantity
44.5 g
Type
reactant
Reaction Step One

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